7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Description
This compound is a structurally complex anthracycline derivative closely related to doxorubicin (DOX), a widely used chemotherapeutic agent. Its IUPAC name reflects key structural features: a tetracyclic quinone core, a 1,2-dihydroxyethyl substituent at position 9, and a 4-amino-5-hydroxy-6-methyloxane (daunosamine) sugar moiety at position 7 . The compound’s molecular formula is C₂₇H₃₁NO₁₁·ClH (MW: 582.004 g/mol), and it exists as a hydrochloride salt, enhancing its solubility and stability in pharmaceutical formulations .
Anthracyclines like this compound intercalate DNA and inhibit topoisomerase II, generating reactive oxygen species (ROS) via redox cycling of their quinone moieties .
Properties
IUPAC Name |
7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15?,16?,17?,22+,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZRZOVSJNSBFR-CHSNQWSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63950-05-0 (hydrochloride) | |
| Record name | 13-Dihydrodoxorubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141434675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141434-67-5 | |
| Record name | 13-Dihydrodoxorubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141434675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
The compound known as 7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a derivative of the well-known anthracycline antibiotic doxorubicin. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's complex structure includes multiple hydroxyl groups and an amino sugar moiety which contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 579.98 g/mol. The presence of methoxy and hydroxyl groups suggests potential for significant interaction with biological macromolecules.
- Topoisomerase Inhibition : Similar to doxorubicin, this compound likely exerts its cytotoxic effects through the inhibition of topoisomerase II. This enzyme is crucial for DNA replication and repair; thus, its inhibition leads to DNA damage and apoptosis in rapidly dividing cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS generation, contributing to its anticancer effects. This mechanism is known to activate various signaling pathways that lead to apoptosis.
- Cell Cycle Arrest : Studies indicate that the compound can cause cell cycle arrest at the G2/M phase, preventing cells from dividing and promoting programmed cell death.
Anticancer Activity
Research has shown that this compound demonstrates potent cytotoxicity against various cancer cell lines. Below is a summary table of its activity against selected cancer types:
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 0.5 | Topoisomerase II inhibition |
| Lung Cancer | 0.8 | ROS generation |
| Leukemia | 0.3 | Cell cycle arrest |
| Ovarian Cancer | 0.6 | Apoptosis induction |
Case Studies
- Study on Breast Cancer Cells : A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells compared to control groups. The study highlighted the compound's ability to induce apoptosis through the intrinsic pathway as evidenced by increased caspase activity.
- Leukemia Treatment : In a clinical trial involving patients with acute myeloid leukemia (AML), the compound was administered as part of a combination therapy regimen. Results indicated a notable decrease in leukemic cell counts and improvement in patient outcomes compared to historical controls.
- Combination Therapy Efficacy : Another research project investigated the efficacy of this compound in combination with other chemotherapeutic agents such as paclitaxel. The findings suggested enhanced cytotoxic effects and reduced side effects due to synergistic action.
Safety Profile
While the compound exhibits promising biological activity, it is essential to consider its safety profile:
- Toxicity : Like other anthracyclines, it may cause dose-dependent cardiotoxicity.
- Side Effects : Common side effects observed include nausea, vomiting, and myelosuppression.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
Key Observations :
- The (4S,5S,6S)-daunosamine configuration differs from DOX’s (2R,4S,5S,6S) sugar, which could alter DNA binding affinity or interactions with drug efflux pumps like P-glycoprotein .
Pharmacological and Toxicological Profiles
Table 2: Activity and Toxicity Data
Mechanistic Insights :
- The 1,2-dihydroxyethyl group may sterically hinder redox cycling, reducing semiquinone radical formation and subsequent ROS-mediated cardiotoxicity, a major limitation of DOX .
- The 4S,5S,6S sugar configuration could modulate interactions with topoisomerase II, affecting cytotoxicity. For example, epirubicin’s epimeric sugar reduces cardiotoxicity but retains efficacy .
Q & A
Q. What are the recommended safety protocols for handling and storing this compound?
Methodological Answer:
- Handling: Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats to prevent skin/eye contact. Avoid aerosol formation during weighing or dissolution. Implement local exhaust ventilation to minimize inhalation risks .
- Storage: Store in a cool, dry place (20–25°C) in airtight containers protected from light. Segregate from incompatible materials (e.g., strong oxidizers) to prevent decomposition. Monitor storage conditions via temperature logs and periodic stability testing .
- Emergency Measures: For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation. Use water fog or CO₂ extinguishers for fires involving the compound .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to resolve stereochemistry (e.g., oxane ring configuration) and confirm substituent positions. Assign peaks using 2D COSY and HSQC experiments for complex coupling patterns .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., hydroxyl, carbonyl) via characteristic absorption bands (e.g., 3300 cm⁻¹ for -OH, 1700 cm⁻¹ for ketones) .
- UV-Vis Spectroscopy: Analyze π→π* transitions in the tetracene-dione core (200–400 nm range) to assess electronic properties and purity .
Q. What synthetic strategies are reported for this compound?
Methodological Answer:
- Key Steps:
- Glycosylation: Attach the aminohydroxymethyloxane moiety via Mitsunobu or Koenigs-Knorr reactions, optimizing protecting groups (e.g., acetyl for hydroxyls) to prevent side reactions .
- Tetracene Core Assembly: Use Diels-Alder or Friedel-Crafts alkylation to construct the tetracyclic system, controlling regioselectivity with Lewis acids (e.g., AlCl₃) .
- Final Functionalization: Introduce the dihydroxyethyl group via Sharpless dihydroxylation or enzymatic oxidation .
- Yield Optimization: Employ design of experiments (DoE) to test variables (temperature, catalyst loading) and maximize efficiency .
Advanced Research Questions
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Accelerated Stability Studies:
- pH Stability: Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (0, 1, 7, 30 days). Calculate half-life (t₁/₂) using first-order kinetics .
- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 40°C/75% RH for 6 months to simulate long-term stability .
- Degradation Products: Characterize by LC-MS/MS and compare to predicted pathways (e.g., hydrolysis of glycosidic bonds, oxidation of hydroxyl groups) .
Q. What computational approaches predict the compound’s bioavailability and target interactions?
Methodological Answer:
- ADME Modeling: Use software like SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and gastrointestinal absorption. For this compound, expect low BBB permeability (TPSA > 140 Ų) and moderate solubility (logS ≈ -2.98) .
- Molecular Docking: Simulate binding to putative targets (e.g., DNA topoisomerases) using AutoDock Vina. Parameterize force fields for the tetracene-dione core and sugar moiety to assess hydrogen bonding and π-stacking interactions .
- MD Simulations: Run 100-ns trajectories in GROMACS to evaluate conformational stability of the oxane ring in aqueous vs. lipid bilayer environments .
Q. How can contradictions in reported synthetic yields be resolved?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
